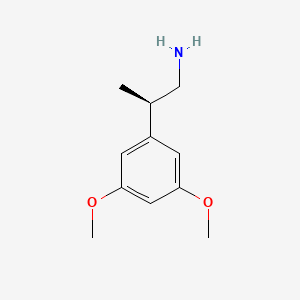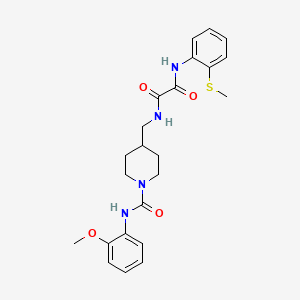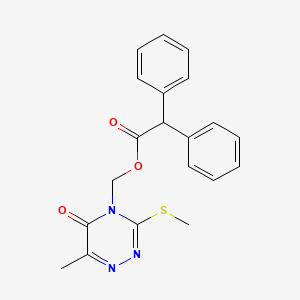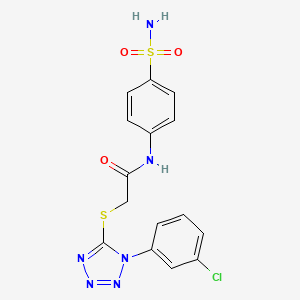
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine, also known as 2C-H, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
科学的研究の応用
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in animal models. Additionally, it has been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. The unique chemical structure of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine makes it a promising candidate for drug discovery and development.
作用機序
The exact mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is not well-understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and perception. It may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Biochemical and Physiological Effects:
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in serotonin and dopamine levels, alterations in gene expression, and modulation of immune function. The exact effects of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine on the human body are not well-understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of using (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. Additionally, its effects on the 5-HT2A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is a psychoactive drug and must be handled with care in the lab. Its effects on the human body are not well-understood, and caution should be exercised when working with this compound.
将来の方向性
There are many potential future directions for research on (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine. One area of focus could be on its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest could be on its anti-inflammatory and anti-tumor effects, which could have implications for the treatment of various diseases. Additionally, further investigation into the mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine could lead to the discovery of new therapeutic targets and drugs.
合成法
The synthesis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine involves the condensation of 3,5-dimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine for their experiments.
特性
IUPAC Name |
(2R)-2-(3,5-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXLDUVCSGKXFX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)
![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)
![1-[5-(Cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2590940.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)

![4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2590946.png)
![10,12-Bis(4-methoxyphenyl)-3,4,5,6,8,10-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2590947.png)
